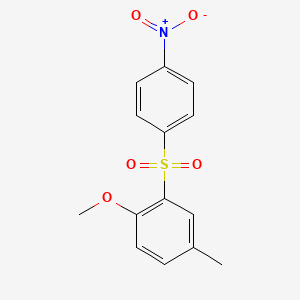
1-Methoxy-4-methyl-2-(4-nitrophenyl)sulfonylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methoxy-4-methyl-2-(4-nitrophenyl)sulfonylbenzene is an organic compound characterized by its aromatic structure, which includes a methoxy group, a methyl group, and a nitrophenylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methoxy-4-methyl-2-(4-nitrophenyl)sulfonylbenzene typically involves the sulfonylation of 1-Methoxy-4-methylbenzene with 4-nitrobenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The purification of the final product is achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions: 1-Methoxy-4-methyl-2-(4-nitrophenyl)sulfonylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The methoxy and methyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or chlorinating agents under acidic conditions.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated derivatives.
Scientific Research Applications
1-Methoxy-4-methyl-2-(4-nitrophenyl)sulfonylbenzene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its potential use in drug development due to its unique functional groups.
Industry: Utilized in the production of dyes and pigments due to its aromatic structure.
Mechanism of Action
The mechanism of action of 1-Methoxy-4-methyl-2-(4-nitrophenyl)sulfonylbenzene involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, potentially leading to antimicrobial effects. The sulfonyl group can also participate in binding interactions with proteins and enzymes, affecting their function.
Comparison with Similar Compounds
- 1-Methoxy-4-methyl-2-(4-methyl-2-nitrophenyl)sulfonylbenzene
- 1-Methoxy-4-methyl-2-(4-chlorophenyl)sulfonylbenzene
- 1-Methoxy-4-methyl-2-(4-bromophenyl)sulfonylbenzene
Comparison: 1-Methoxy-4-methyl-2-(4-nitrophenyl)sulfonylbenzene is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity. In contrast, similar compounds with different substituents (e.g., methyl, chloro, bromo) exhibit varying reactivity and applications. The nitro group enhances the compound’s potential for reduction reactions and its use in antimicrobial research.
Properties
CAS No. |
5465-77-0 |
|---|---|
Molecular Formula |
C14H13NO5S |
Molecular Weight |
307.32 g/mol |
IUPAC Name |
1-methoxy-4-methyl-2-(4-nitrophenyl)sulfonylbenzene |
InChI |
InChI=1S/C14H13NO5S/c1-10-3-8-13(20-2)14(9-10)21(18,19)12-6-4-11(5-7-12)15(16)17/h3-9H,1-2H3 |
InChI Key |
NNSIULUQAQMGLD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















